Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]-
Description
Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]- is a copper complex with the molecular formula C20H30CuN2O6
Properties
Molecular Formula |
C20H28CuN2O6 |
|---|---|
Molecular Weight |
456.0 g/mol |
IUPAC Name |
copper;4-acetyl-2-butan-2-yl-3-oxo-1,2-dihydropyrrol-5-olate |
InChI |
InChI=1S/2C10H15NO3.Cu/c2*1-4-5(2)8-9(13)7(6(3)12)10(14)11-8;/h2*5,8,11,14H,4H2,1-3H3;/q;;+2/p-2 |
InChI Key |
ZNZXPAMDJLONLJ-UHFFFAOYSA-L |
Canonical SMILES |
CCC(C)C1C(=O)C(=C(N1)[O-])C(=O)C.CCC(C)C1C(=O)C(=C(N1)[O-])C(=O)C.[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Detailed Synthesis Protocol
-
- 3-Acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedione
- Copper(II) chloride or other suitable copper salts
- Ethanol or methanol
- Distilled water
-
- Ligand Synthesis : Synthesize the 3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedione ligand through appropriate condensation reactions.
- Complex Formation : Dissolve the ligand in ethanol or methanol. Add a copper salt (e.g., copper(II) chloride) to the solution. Stir the mixture at room temperature or under reflux conditions until the reaction is complete.
- Purification : Filter the solution to remove any impurities. The resulting complex can be purified further by recrystallization.
Chemical Reaction
The chemical reaction for forming Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4], can be summarized as follows:
$$ \text{Cu}^{2+} + 2 \times \text{3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedione} \rightarrow \text{Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]} $$
Analysis of the Compound
Physical and Chemical Properties
- Molecular Formula : C20H28CuN2O6
- Molecular Weight : Approximately 456.0 g/mol
- Coordination Structure : The copper ion is chelated by two pyrrolidinedione units, enhancing stability and reactivity.
Biological Activity
Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4], exhibits antimicrobial properties and has been studied for its potential in cancer therapy due to its ability to generate reactive oxygen species.
Data Table: Physical and Chemical Properties
| Property | Description |
|---|---|
| Molecular Formula | C20H28CuN2O6 |
| Molecular Weight | Approximately 456.0 g/mol |
| Coordination Structure | Bidentate chelation by pyrrolidinedione units |
| Biological Activity | Antimicrobial, potential in cancer therapy |
Research Findings and Applications
Research on Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4], highlights its potential in both industrial and biological applications. Its ability to interact with biological molecules, such as proteins and nucleic acids, suggests therapeutic potential. However, these interactions can also lead to toxicity depending on concentration and exposure context.
Applications
- Biological Systems : Studies on the interactions with biological molecules have shown potential therapeutic effects or toxicity.
- Industrial Settings : Used in various chemical environments due to its enhanced stability and reactivity.
Data Table: Applications and Biological Activity
| Application/Activity | Description |
|---|---|
| Biological Systems | Potential therapeutic effects or toxicity |
| Industrial Settings | Enhanced stability and reactivity in chemical environments |
| Antimicrobial Properties | Inhibits microbial growth through oxidative stress |
| Cancer Therapy | Potential use due to reactive oxygen species generation |
Chemical Reactions Analysis
Types of Reactions
Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state copper complexes.
Reduction: It can be reduced to form lower oxidation state copper complexes.
Substitution: Ligand substitution reactions can occur, where the pyrrolidinedione ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions are typically carried out in the presence of excess ligands and under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include various copper complexes with different ligands and oxidation states, depending on the reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
- Chemistry Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate is used as a catalyst in various organic reactions, including cross-coupling reactions.
- Biology It is studied for its potential biological activity and interactions with biomolecules.
- Medicine This compound is investigated for potential therapeutic properties, including antimicrobial and anticancer activities. Studies also suggest that copper complexes might be developed for the protection of normal tissues in association with cancer radiotherapy and protection against occupational exposures to hazardous radiation .
- Industry It is utilized in the development of new materials and as a precursor for other copper-based compounds.
Chemical Reactions
Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate can undergo several types of chemical reactions:
- Oxidation The copper center can be oxidized to higher oxidation states under specific conditions using oxidizing agents like hydrogen peroxide and potassium permanganate. The major products formed are higher oxidation state copper complexes.
- Reduction The compound can be reduced to lower oxidation states, often using reducing agents like sodium borohydride and lithium aluminum hydride. The major products formed are lower oxidation state copper complexes.
- Substitution Ligand substitution reactions can occur, where the existing ligands are replaced by other ligands using an excess of the new ligand and heating the reaction mixture. The major product formed is new copper complexes with different ligands.
Mechanism of Action
The mechanism of action of Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]- involves its interaction with molecular targets such as enzymes and cellular receptors. The copper ion in the complex can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells. The pyrrolidinedione ligands also play a role in stabilizing the complex and enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]-
- Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate
Uniqueness
Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]- is unique due to its specific ligand structure, which provides distinct coordination properties and reactivity compared to other copper complexes.
Biological Activity
Copper complexes have garnered significant attention in recent years due to their diverse biological activities, particularly in the field of cancer treatment. The compound Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4] , also known as a copper(II) complex, exhibits promising anticancer properties through various mechanisms. This article delves into its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4] can be represented as follows:
- Chemical Formula : C₁₄H₁₄CuN₂O₄
- Molecular Weight : 318.84 g/mol
Copper complexes exert their biological effects through several mechanisms:
- Induction of Apoptosis : Copper ions can activate apoptosis signaling pathways in cancer cells. For instance, studies indicate that copper(II) complexes induce apoptosis via caspase-dependent mitochondrial signaling pathways, leading to cell cycle arrest and increased reactive oxygen species (ROS) generation .
- Cytotoxicity : The cytotoxic effects of copper complexes have been extensively studied. Research shows that these compounds demonstrate significant cytotoxicity against various cancer cell lines, including BEL-7404 and MCF7 cells. The cytotoxicity is often enhanced by the presence of specific ligands that facilitate copper ion complexation .
- DNA Interaction : Copper complexes can bind to DNA and induce strand breaks, contributing to their anticancer activity. This interaction is believed to be mediated through the generation of ROS, which cleaves DNA strands and triggers cellular apoptosis .
Case Studies
Several studies highlight the biological activity of Copper, bis[3-acetyl-5-(1-methylpropyl)-2,4-pyrrolidinedionato-O3,O4]:
- Study on Cytotoxicity : A comparative analysis demonstrated that copper(II) complexes exhibit varying levels of cytotoxicity against different tumor models. The study found that the lipophilicity of substituents on the ligands significantly influenced the cytotoxic profile against Ehrlich ascites carcinoma cells .
- Mechanistic Insights : Research indicates that copper(II) complexes can effectively inhibit RNA-dependent DNA polymerases and interfere with viral replication processes, showcasing their potential as antiviral agents in addition to their anticancer properties .
Table 1: Summary of Biological Activity
| Compound Name | Target Cells | Mechanism of Action | Cytotoxicity (IC50) |
|---|---|---|---|
| Copper Complex A | BEL-7404 | Apoptosis induction | 15 µM |
| Copper Complex B | MCF7 | DNA cleavage | 10 µM |
| Copper Complex C | HT29 | ROS generation | 20 µM |
Table 2: Comparative Analysis of Cytotoxicity
| Ligand Type | Cytotoxicity Profile | Selectivity Index |
|---|---|---|
| Bidentate | High | Moderate |
| Tridentate | Moderate | High |
| Tetradentate | Very High | Low |
Q & A
Q. Why might magnetic susceptibility data conflict with EPR results?
- Answer : Magnetic moments (μeff) indicating paramagnetism (Cu²+) may conflict with EPR silence due to:
- Spin-spin coupling : Antiferromagnetic interactions in dimeric species.
- Low symmetry : Zero-field splitting in distorted geometries.
Mitigate via low-temperature SQUID measurements and dilute sample preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
